Rosuvastatin EP Impurity A T-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rosuvastatin EP Impurity A T-Butyl Ester, also known as S-Desmethyl-S-(2-hydroxy-2-methylpropyl) Rosuvastatin T-Butyl Ester, is a chemical compound with the molecular formula C29H42FN3O7S and a molecular weight of 595.72 g/mol . This compound is an intermediate in the synthesis of Rosuvastatin, a widely used statin for lowering cholesterol levels .
Preparation Methods
The preparation of Rosuvastatin EP Impurity A T-Butyl Ester involves several synthetic routes and reaction conditions. One common method includes the reaction of Rosuvastatin with tert-butyl alcohol in the presence of a suitable catalyst . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods often employ large-scale reactors and continuous flow processes to optimize yield and efficiency .
Chemical Reactions Analysis
Rosuvastatin EP Impurity A T-Butyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Rosuvastatin EP Impurity A T-Butyl Ester has several scientific research applications. In chemistry, it is used as a reference standard for analytical studies and quality control during the commercial production of Rosuvastatin . In biology and medicine, it is employed in toxicity studies and pharmacokinetic evaluations to understand the behavior of Rosuvastatin and its impurities in biological systems . Additionally, this compound is used in the development of new analytical methods for detecting and quantifying impurities in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of Rosuvastatin EP Impurity A T-Butyl Ester is closely related to that of Rosuvastatin. It involves the inhibition of the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of circulating cholesterol in the bloodstream. The molecular targets and pathways involved include the HMG-CoA reductase pathway and downstream effects on lipid metabolism.
Comparison with Similar Compounds
Rosuvastatin EP Impurity A T-Butyl Ester can be compared with other similar compounds, such as Rosuvastatin Sodium, Rosuvastatin Oxopropenyl Impurity, and Rosuvastatin N-Desmethyl T-Butyl Ester . While these compounds share structural similarities, this compound is unique in its specific functional groups and molecular configuration . This uniqueness contributes to its distinct chemical properties and reactivity, making it a valuable reference standard in pharmaceutical research .
Properties
Molecular Formula |
C29H42FN3O7S |
---|---|
Molecular Weight |
595.7 g/mol |
IUPAC Name |
tert-butyl (Z)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C29H42FN3O7S/c1-18(2)25-23(14-13-21(34)15-22(35)16-24(36)40-28(3,4)5)26(19-9-11-20(30)12-10-19)32-27(31-25)33(8)41(38,39)17-29(6,7)37/h9-14,18,21-22,34-35,37H,15-17H2,1-8H3/b14-13- |
InChI Key |
FRRVCWOXOGDOIJ-YPKPFQOOSA-N |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C\C(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.